![molecular formula C9H8N2O6 B1505411 Ethyl 2,6-Dinitrobenzoate CAS No. 773136-03-1](/img/structure/B1505411.png)
Ethyl 2,6-Dinitrobenzoate
Overview
Description
Scientific Research Applications
Electronics and Optoelectronics
Ethyl 2,6-Dinitrobenzoate has potential applications in the field of electronics, particularly in the development of organic nonlinear optical (NLO) materials. These materials are crucial for optoelectronics, optical frequency conversion, and photonics due to their enhanced second-order optical nonlinearities. The presence of delocalized electrons and the ability to form stable crystalline structures make compounds like Ethyl 2,6-Dinitrobenzoate suitable for the growth of organic single crystals, which are integral to fabricating technologically important devices .
Medicine
In the medical field, Ethyl 2,6-Dinitrobenzoate’s derivatives could be explored for their pharmacological activities. While direct applications in medicine are not well-documented, the compound’s structural analogs exhibit biological activities that could be harnessed in drug design and synthesis. Safety data sheets indicate that Ethyl 2,6-Dinitrobenzoate must be handled with care due to its potential toxicity, highlighting the importance of understanding its properties for safe use in pharmaceutical contexts .
Agriculture
The agricultural sector could benefit from the chemical properties of Ethyl 2,6-Dinitrobenzoate. While specific applications in agriculture are not explicitly mentioned, the study of related compounds suggests potential uses in the synthesis of pesticides or as intermediates in the production of agrochemicals. Further research could explore its role in enhancing crop protection and yield .
Material Science
Ethyl 2,6-Dinitrobenzoate may contribute to material science through the synthesis of new organic compounds with desirable mechanical and dielectric properties. Its derivatives can be used to grow single crystals with specific optical and mechanical characteristics, which are valuable in creating new materials for various technological applications .
Environmental Science
In environmental science, Ethyl 2,6-Dinitrobenzoate could be involved in the synthesis of bio-based additives like ethyl levulinate, which are used to improve the quality of biodiesel. This aligns with the goals of environmental sustainability and the development of green chemistry practices .
Energy
The compound’s derivatives might find applications in energy sectors, particularly in the development of biofuels and additives that enhance fuel properties. Research on similar compounds has demonstrated the potential for creating more efficient and environmentally friendly energy sources .
Chemical Synthesis
Ethyl 2,6-Dinitrobenzoate is likely used as a reagent or intermediate in chemical synthesis processes. Its role in the formation of other complex organic molecules is crucial, especially in the synthesis of compounds with specific electronic and structural properties for use in various industries .
Analytical Chemistry
While direct applications of Ethyl 2,6-Dinitrobenzoate in analytical chemistry are not detailed, its structural characteristics could make it a candidate for developing analytical methods or as a standard in spectroscopic analysis. Understanding its properties can aid in the accurate detection and quantification of similar compounds .
Mechanism of Action
Target of Action
Ethyl 2,6-Dinitrobenzoate primarily targets Candida species , including Candida albicans, Candida krusei, and Candida tropicalis . These are yeast-like fungi that can cause infections in humans, particularly in immunocompromised individuals .
Mode of Action
Ethyl 2,6-Dinitrobenzoate interacts with its targets by exhibiting potent antifungal activity . The compound’s interaction with the fungal cell membrane has been suggested as a possible mechanism of action . .
Biochemical Pathways
The compound may interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . Disruption of ergosterol synthesis can lead to altered cell membrane integrity and function, inhibiting fungal growth .
Result of Action
The molecular and cellular effects of Ethyl 2,6-Dinitrobenzoate’s action primarily involve its antifungal activity. It has shown potent activity against several Candida species, indicating its potential for treating infections caused by these fungi .
properties
IUPAC Name |
ethyl 2,6-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)8-6(10(13)14)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSCVKMQNZMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704880 | |
Record name | Ethyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-Dinitrobenzoate | |
CAS RN |
773136-03-1 | |
Record name | Ethyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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